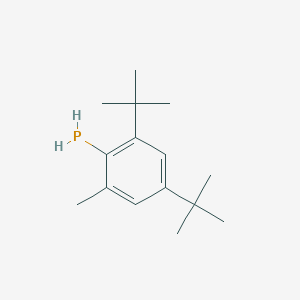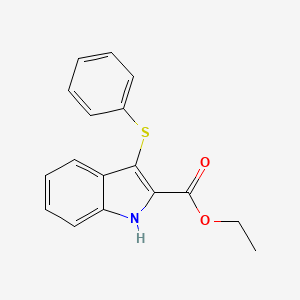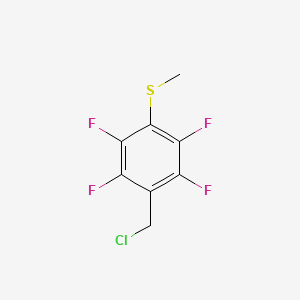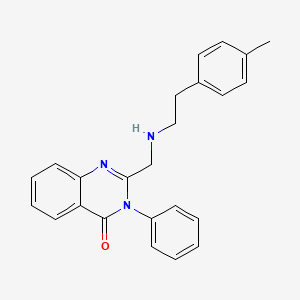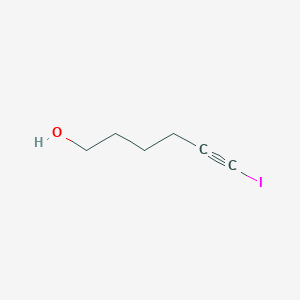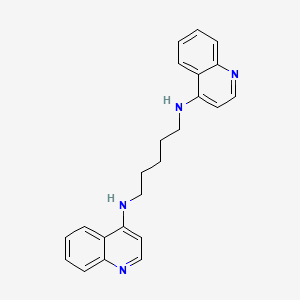
1,5-Pentanediamine, N,N-di-4-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediamine, N,N-di-4-quinolinyl- is a chemical compound with a complex structure that includes both a pentanediamine backbone and quinoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,5-pentanediamine with quinoline derivatives under specific conditions. One common method includes the use of quinoline-4-carboxylic acid, which reacts with 1,5-pentanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanediamine, N,N-di-4-quinolinyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
1,5-Pentanediamine, N,N-di-4-quinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline groups.
Medicine: Studied for its potential use in drug development, particularly in the design of antimalarial and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Pentanediamine, N,N-di-4-quinolinyl- involves its interaction with biological molecules. The quinoline groups can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antimalarial and anticancer drugs. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diaminopentane (Cadaverine): A simpler diamine without the quinoline groups.
N,N-Diethyl-1,4-pentanediamine: Another diamine with different substituents.
Quinoline-4-carboxylic acid: A quinoline derivative without the pentanediamine backbone.
Uniqueness
1,5-Pentanediamine, N,N-di-4-quinolinyl- is unique due to its combination of a pentanediamine backbone and quinoline groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
104772-00-1 |
|---|---|
Formule moléculaire |
C23H24N4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N,N'-di(quinolin-4-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C23H24N4/c1(6-14-24-22-12-16-26-20-10-4-2-8-18(20)22)7-15-25-23-13-17-27-21-11-5-3-9-19(21)23/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,24,26)(H,25,27) |
Clé InChI |
WTEQYWCGKHXBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

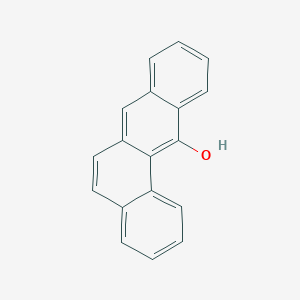
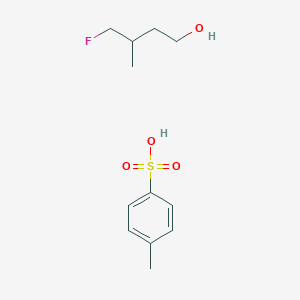
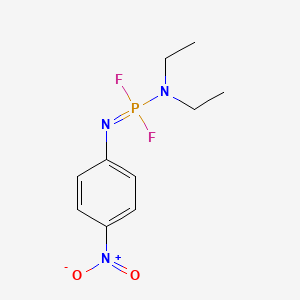

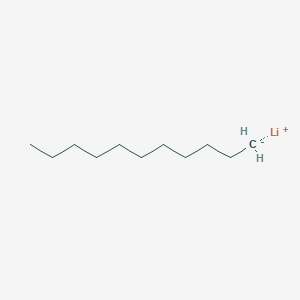
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
